rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate
Description
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrano[2,3-c]pyrrole core fused with a six-membered oxygen-containing ring (pyrano) and a five-membered nitrogen-containing ring (pyrrole). Key structural attributes include:
- Methyl carboxylate ester: Positioned at 7a, contributing to hydrolytic stability and influencing solubility.
- Relative stereochemistry (rel-): The 4aS,7aS configuration defines the spatial arrangement of substituents, impacting molecular interactions and reactivity.
This compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic framework, which can serve as a scaffold for drug discovery or a precursor for functionalized heterocycles.
Properties
IUPAC Name |
methyl (4aS,7aS)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODNUZREMBJREV-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CN(C[C@@H]1CCCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3 + 2] Cycloaddition with Azomethine Ylides
A prominent method involves azomethine ylide intermediates reacting with electron-deficient alkenes. This approach, detailed in, enables diastereoselective formation of fused pyrrolidine frameworks.
Procedure ():
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Ylide Generation :
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Precursor: Methyl ester-stabilized azomethine ylide derived from α-amino acid methyl esters (e.g., (S)-1-tert-butyl-5-methyl-2-acetaminopentanedioate).
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Reagents: Formic pivalic anhydride, LiF, or TFA.
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Conditions: −78°C in THF, followed by warming to 5°C.
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Cycloaddition :
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Substrate: Maleimides or cyclic alkenes (e.g., benzyl-protected dihydrofuran).
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Yield: 75–90% for bicyclic adducts.
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Post-Functionalization :
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Reduction of nitro groups and lactamization to yield hexahydropyrano-pyrrole cores.
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Key Data ():
| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Ylide Formation | TFA, THF, −78°C → 5°C | 90.5 | High (dr > 20:1) |
| Cycloaddition | Maleimide, LiF, 140°C, solvent-free | 85 | Moderate |
Ring-Closing Alkylation Strategies
Pyran Ring Formation via Alkylation
Patent outlines a method for pyran derivatives using 1-bromo-3-chloropropane and methyl acetoacetate :
Procedure ():
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Alkylation :
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Substrates: 1-Bromo-3-chloropropane, methyl acetoacetate.
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Base: Sodium methylate in methanol.
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Conditions: Reflux at 70°C for 6–12 hours.
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Cyclization :
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Acidic workup (HCl) to form the pyran ring.
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Purification :
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Column chromatography (hexane/EtOAc).
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Key Data ():
| Parameter | Value |
|---|---|
| Optimal Base | Sodium methylate (3.84 mol equiv) |
| Reaction Time | 12 hours |
| Yield | 72% (after optimization) |
Stereochemical Control and Benzylation
Chiral Pool Synthesis
The stereochemistry (4aS,7aS) is achieved via chiral starting materials or asymmetric catalysis :
Benzyl Group Introduction
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Alkylation : Benzyl bromide with pyrrolidine intermediates under basic conditions ().
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Protection : Benzyl groups are stable under acidic/basic conditions, aiding subsequent steps.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate. Similar compounds have been evaluated for their effects on human tumor cell lines, demonstrating selective cytotoxicity against certain cancer types without significant toxicity to non-tumor cells. For instance, the evaluation of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates revealed their ability to inhibit cell growth and induce apoptosis in specific cancer cell lines .
2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Its analogs have been investigated for neuroprotective effects and as potential treatments for neurodegenerative diseases. The ability of similar compounds to cross the blood-brain barrier enhances their therapeutic applicability in treating conditions like Alzheimer's and Parkinson's disease.
Material Science
1. Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to improve the properties of polymers. Their unique chemical structure can enhance thermal stability and mechanical strength when incorporated into polymer matrices.
2. Organic Electronics
The compound may also find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of similar compounds have been studied for their ability to enhance charge transport and light-emission efficiency.
Case Studies
Mechanism of Action
The mechanism of action of rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Bicyclic Frameworks
Key Observations:
Core Heterocycles: The target compound’s pyrano-pyrrole system (oxygen and nitrogen) contrasts with furo-pyridine (), dioxino-pyrrole (), and pyrrolo-pyridazine (). These differences influence electronic properties and hydrogen-bonding capacity. For instance, the pyrano ring’s oxygen may enhance polarity compared to the all-carbon framework of pyridazine .
Substituent Effects: The benzyl group in the target compound increases lipophilicity compared to tert-butyl () or bromoheptanoate (), which may improve membrane permeability in biological systems. Methyl carboxylate offers moderate hydrolytic stability relative to tert-butyl esters (), which are more resistant to enzymatic cleavage .
The patent compound () employs coupling reactions, highlighting divergent approaches to functionalization .
Functional and Application Comparisons
Key Observations:
Carboxylate Esters :
- Methyl esters (target compound) balance stability and reactivity, whereas ethyl or tert-butyl esters () prioritize stability or steric effects.
Benzyl vs. Aminophenyl Groups: The benzyl group (target) favors hydrophobic interactions, while aminophenyl () enables hydrogen bonding, directing applications toward different targets (e.g., CNS drugs vs. agrochemicals) .
Biological Relevance :
- The patent compound () with a high molecular weight (m/z 657) suggests use in pharmaceuticals, possibly as a kinase inhibitor or protease modulator. The target compound’s smaller size may favor pharmacokinetic optimization .
Biological Activity
The compound rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate is a member of the pyrrole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₃, with a molecular weight of 275.34 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrole derivatives, including this compound. Compounds with similar structures have been investigated for their ability to inhibit HIV-1 replication. For instance, research focusing on pyrazole-based compounds demonstrated that certain derivatives exhibited significant antiviral activity while maintaining low cytotoxicity levels in cell cultures .
Anticancer Activity
Pyrrole derivatives are also recognized for their anticancer properties. A review on bioactive pyrrole-based compounds identified various derivatives with selective activity against cancer cells. The unique structure of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The presence of the benzyl group in this compound is believed to play a significant role in enhancing its pharmacological properties. Comparative studies on similar compounds have shown that substituents on the pyrrole ring can significantly influence their biological activity .
Case Studies
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Antiviral Screening : In a recent screening of pyrazole-based compounds for HIV-1 inhibition, several derivatives were tested in vitro. Compounds with structural similarities to this compound demonstrated promising results with inhibition rates exceeding 50% at non-toxic concentrations .
Compound Inhibition (%) Cytotoxicity (%) A.20 63 10 A.21 65 12 rel-Methyl TBD TBD - Anticancer Activity : A study focusing on pyrrole derivatives reported that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The specific mechanisms involved include apoptosis induction and cell cycle arrest .
Q & A
What synthetic strategies are effective for constructing the hexahydropyrano-pyrrole core in this compound?
Level: Basic
Answer:
The hexahydropyrano-pyrrole scaffold can be synthesized via cyclization reactions, such as intramolecular Diels-Alder or ring-closing metathesis. For example, benzyloxyacetaldehyde (a benzyl-containing precursor) has been used in cycloaddition reactions to form pyran rings, followed by carboxylation steps to introduce the methyl ester group . Key intermediates like tetrahydroisoquinoline derivatives (e.g., from ) suggest that stereocontrol during cyclization is critical, often requiring chiral catalysts or auxiliaries .
How can researchers optimize reaction conditions to improve stereochemical purity in the final product?
Level: Advanced
Answer:
Stereochemical challenges arise from the fused pyrano-pyrrole system (4aS,7aS configuration). Asymmetric catalysis, such as dirhodium(II) carboxamidate complexes ( ), can enhance enantioselectivity in cycloadditions. Computational modeling (e.g., DFT) paired with empirical validation via chiral HPLC or X-ray crystallography (as in ) is recommended to refine reaction parameters (temperature, solvent polarity, catalyst loading) .
What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?
Level: Basic
Answer:
1H and 13C NMR are foundational for assigning proton environments and carbon frameworks. For instance, provides NMR data for structurally similar pyrrole derivatives, with characteristic shifts for ester carbonyls (~3.9 ppm for methoxy groups) and aromatic protons (7.0–8.7 ppm) . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the carboxylate ester.
How should discrepancies between computational predictions and experimental NMR data be resolved?
Level: Advanced
Answer:
Contradictions often stem from dynamic effects (e.g., ring puckering) or solvent interactions. Advanced NMR techniques, such as NOESY (to detect through-space couplings) or variable-temperature NMR, can clarify conformational equilibria. Cross-referencing with X-ray structures (e.g., ’s crystallographic data for pyrano[3,2-c] derivatives) provides definitive stereochemical assignments . Density Functional Theory (DFT) calculations with solvent correction models (e.g., PCM) improve alignment with experimental shifts .
What safety protocols are essential for handling this compound in laboratory settings?
Level: Basic
Answer:
Per GHS classifications (), the compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:
- Use of fume hoods and PPE (gloves, lab coats, safety goggles).
- Storage in airtight containers under inert gas (N2/Ar) to prevent degradation.
- Emergency protocols for spills (neutralization with absorbents like vermiculite) and disposal via licensed hazardous waste services .
What strategies mitigate competing side reactions during benzylation of the pyrrole nitrogen?
Level: Advanced
Answer:
Benzylation at the pyrrole nitrogen requires careful control of reaction kinetics. highlights the use of benzyl halides in polar aprotic solvents (e.g., DMF) with mild bases (K2CO3) to minimize over-alkylation. Monitoring via TLC or in situ IR spectroscopy helps identify intermediates. For sterically hindered systems, phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yields .
How can researchers validate the biological relevance of this compound in drug discovery?
Level: Advanced
Answer:
While direct biological data for this compound is limited, structurally related pyrano-pyrrole derivatives (e.g., ’s spiro-pyrano-pyrazoles) exhibit activity in kinase inhibition or anti-inflammatory assays. Methodologies include:
- In silico docking studies to predict target binding (e.g., cyclooxygenase-2).
- In vitro screening against cell lines, with IC50 determination via MTT assays.
- Metabolite stability assessment using liver microsomes .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Level: Basic
Answer:
Chromatographic methods dominate:
- Flash column chromatography with gradients of ethyl acetate/hexane for non-polar impurities.
- Recrystallization from ethanol/water mixtures (’s pyran carboxylate derivatives use similar protocols).
- HPLC with chiral columns for enantiomeric resolution, critical given the compound’s stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
